molecular formula C10H6ClF3N2O3S B2925445 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1024253-22-2

3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2925445
CAS No.: 1024253-22-2
M. Wt: 326.67
InChI Key: QPSSCBDRNXVVFT-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a kinase inhibitor. The compound's core structure, featuring a 1,2,4-oxadiazole ring, is a privileged scaffold known for its metabolic stability and ability to engage biological targets effectively. Its specific research value is linked to its role as a key intermediate or a functional analog in the development of inhibitors targeting protein kinases, such as those within the JAK (Janus kinase) family. The mechanism of action is proposed to involve competitive binding at the kinase's active site, where the sulfonylmethyl group and the chlorophenyl moiety are critical for high-affinity interactions and selectivity. This targeted inhibition makes it a valuable chemical probe for studying intracellular signaling pathways, including the JAK-STAT pathway, which is implicated in immune regulation, hematopoiesis, and oncogenesis. Researchers utilize this compound to investigate the downstream effects of kinase modulation in cellular models of inflammation and cancer, providing crucial insights for the design of next-generation therapeutic agents. Its physicochemical profile, characterized by the trifluoromethyl group, is engineered to enhance membrane permeability and overall bioavailability in experimental settings. Current research, as indicated in recent patent literature, explores its incorporation into more complex molecular architectures to improve potency and pharmacokinetic properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSSCBDRNXVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chlorobenzenesulfonyl chloride, which is then reacted with a suitable precursor to introduce the oxadiazole ring. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,2,4-Oxadiazole Derivatives

Compound Name / ID (CAS/Evidence) Position 3 Substituent Position 5 Substituent Notable Features
Target Compound (4-Chlorobenzenesulfonyl)methyl Trifluoromethyl High polarity, potential enzyme inhibition
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (175205-63-7) Chloromethyl 3-(Trifluoromethyl)phenyl Reactive chloromethyl group for further derivatization
3-((5-Nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTOF) Nitrotetrazole-methyl Trifluoromethyl Energetic material with high thermal stability
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 3-Chlorothiophene 4-Trifluoromethylphenyl Apoptosis inducer targeting TIP47 protein
5-(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (SEW2871) 3-(Trifluoromethyl)phenyl 4-Phenyl-5-(trifluoromethyl)thiophene Sphingosine-1-phosphate receptor modulator

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 5 is common across analogs, enhancing stability and binding affinity .
  • Position 3 Variability : Substituents range from sulfonyl (target compound) to chloromethyl (), nitrotetrazole (), and aromatic/heteroaromatic groups (). These modifications influence reactivity, solubility, and target selectivity.
  • Biological vs. Energetic Applications : Sulfonyl and aromatic substituents correlate with pharmacological activity (e.g., enzyme inhibition , apoptosis induction ), while nitrotetrazole groups favor energetic properties .

Key Findings :

  • Fungicidal Activity : Compound XII6 () outperforms azoxystrobin, highlighting the role of trifluoromethyl-oxadiazole in antifungal design.
  • Anticancer Mechanisms : The chlorothiophene substituent in 1d () enables selective apoptosis induction, whereas sulfonyl groups (target compound) may enhance enzyme inhibition.
  • Receptor Targeting : SEW2871 () demonstrates the adaptability of oxadiazoles in modulating lipid signaling pathways.

Physicochemical Properties

Table 3: Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Thermal Stability (°C)
Target Compound 2.8 (moderate) <1 (low) >200 (decomposition)
NTOF () 1.5 Insoluble 250 (explosive decomposition)
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3.2 <0.5 180

Insights :

  • Polarity : Sulfonyl groups (target compound) increase polarity compared to chloromethyl or aromatic substituents, improving aqueous solubility slightly.
  • Thermal Behavior : Nitrotetrazole derivatives () exhibit high thermal stability suitable for energetic materials, whereas pharmaceutical analogs decompose at lower temperatures.

Biological Activity

3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H7_{7}ClF3_{3}N3_{3}O2_{2}S
  • Molecular Weight : 305.73 g/mol

Biological Activity Overview

Several studies have highlighted the biological activities associated with oxadiazole derivatives, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound discussed here has shown promising results in various assays.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited potent activity against drug-sensitive and multi-drug resistant Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth ( ).

CompoundIC50 (nM)Selectivity Index
Compound 1<40>2500
Compound 20.50-
Compound 30.07-

These results suggest that the oxadiazole scaffold can be optimized for enhanced activity against malaria parasites.

Antitumor Activity

In addition to antimalarial effects, oxadiazoles have been studied for their antitumor potential. A review indicated that certain derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) ( ). The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to inhibition of critical pathways in pathogens or cancer cells ( ).
  • Interaction with Cellular Targets : Molecular docking studies have suggested that this compound may interact with various protein targets through hydrogen bonding and hydrophobic interactions ( ).

Case Studies

Several case studies have investigated the biological activities of oxadiazole derivatives:

  • Study on Antiplasmodial Activity : A series of 1,3,4-oxadiazoles were synthesized and evaluated for their ability to inhibit P. falciparum. Compounds showed varying degrees of efficacy based on structural modifications ( ).
  • Antitumor Evaluation : In vitro studies on different cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis ( ).

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